2-Fluoro-L-tyrosine, 95% (H-L-Tyr(2-F)-OH)

Description

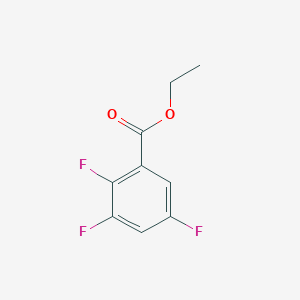

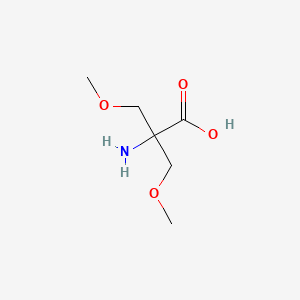

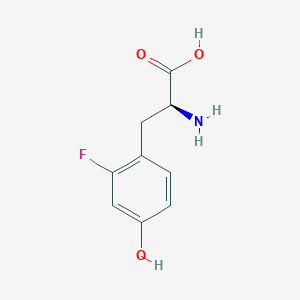

2-Fluoro-L-tyrosine, 95% (H-L-Tyr(2-F)-OH) is an important chemical compound used in a wide range of scientific research applications. It is a naturally occurring amino acid that has been modified with the addition of a fluorine atom at the 2-position. This chemical modification has resulted in a compound with unique properties and applications.

Scientific Research Applications

1. Synthesis and Imaging Applications

2-Fluoro-L-tyrosine is used in the synthesis of radiotracers for imaging. For example, 2-[18F]Fluoro-L-tyrosine is developed for positron emission tomography (PET) imaging to study protein metabolism in vivo (Hess, Sichler, Kluge, & Coenen, 2002). Another study demonstrates the synthesis of 2-[18F]Fluoro-L-tyrosine for potential use in differential diagnostics of tumors and inflammations by PET (Fedorova, Kuznetsova, Mosevich, Shatik, Kataeva, Belokon, & Krasikova, 2006).

2. Brain Tumor Detection

The uptake of L-(2-18F)fluorotyrosine, a synthesized amino acid tracer, has been studied in patients with various brain tumors. It shows increased transport rates into tumors, suggesting its clinical value for the diagnosis and classification of brain tumors (Wienhard, Herholz, Coenen, Rudolf, Kling, Stöcklin, & Heiss, 1991).

3. Enzyme Interaction Studies

Research on the reactions of 2-fluoro-L-tyrosine with mushroom tyrosinase reveals its potential as a substrate for enzymatic studies, providing insights into enzyme interactions and functionality (Phillips, Fletcher, von Tersch, & Kirk, 1990).

4. Metabolic and Biochemical Analysis

Studies have been conducted on the metabolism of no-carrier-added 2-[18F]fluoro-L-tyrosine in rats, contributing to the understanding of cerebral protein synthesis and tracer metabolism in different brain areas (Aerts, Plenevaux, Lemaire, Giacomelli, Warnock, Phillips, & Luxen, 2008).

5. Chemogenomic and Chemoproteomic Techniques

Aryl fluorosulfates like 2-fluoro-L-tyrosine are utilized in chemogenomic and chemoproteomic techniques, playing a significant role in drug discovery and biomedical research (Jones, 2018).

properties

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIXBMNLWITCR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70997897 | |

| Record name | 2-Fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7656-31-7 | |

| Record name | 2-Fluorotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007656317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)

![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)

![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)